molecular formula C9H16O2S B8504251 Ethyl 2-(cyclopentylthio)acetate

Ethyl 2-(cyclopentylthio)acetate

Cat. No.: B8504251
M. Wt: 188.29 g/mol
InChI Key: AUIWVDQHCARPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(cyclopentylthio)acetate is a thioester derivative characterized by a cyclopentylthio group (-S-cyclopentyl) attached to the α-carbon of an ethyl acetate backbone.

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

ethyl 2-cyclopentylsulfanylacetate

InChI

InChI=1S/C9H16O2S/c1-2-11-9(10)7-12-8-5-3-4-6-8/h8H,2-7H2,1H3

InChI Key

AUIWVDQHCARPTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioester Derivatives with Aromatic or Functionalized Substituents

Ethyl 2-((4-chlorobenzoyl)thio)acetate (I), Ethyl 2-((3-nitrobenzoyl)thio)acetate (II), and Ethyl 2-((4-nitrobenzoyl)thio)acetate (III)
  • Structural Differences : These compounds feature aromatic acylthio groups (e.g., 4-chlorobenzoyl, nitrobenzoyl) instead of the cyclopentylthio group.
  • Applications: Studied as inhibitors of snake venom enzymes, highlighting the role of electron-withdrawing substituents (e.g., -NO₂, -Cl) in enhancing binding affinity to enzymatic targets .
Ethyl 2-[(ethoxycarbonyl)thio]acetate (CAS 82813-85-2)
  • Structural Differences : Contains an ethoxycarbonylthio (-S-COOEt) group, introducing an additional ester functionality.
  • Applications : Used in synthetic organic chemistry as a versatile intermediate for introducing sulfur-containing moieties .
  • Stability : The ethoxycarbonyl group may confer greater hydrolytic stability compared to aliphatic thioethers like cyclopentylthio.

Oxygen Analogues: Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)

  • Structural Differences: Replaces the sulfur atom with oxygen, forming a phenoxyacetate derivative.
  • Physicochemical Properties : The oxygen atom reduces lipophilicity compared to thioethers, impacting membrane permeability in biological systems.
  • Synthetic Utility : Demonstrates the importance of heteroatom choice (S vs. O) in tuning compound solubility and metabolic stability .

Halogen-Substituted Derivatives: Ethyl 2-chloroacetoacetate

  • Structural Differences : Features a chlorine atom at the α-position instead of a thioether group.
  • Reactivity : The electron-withdrawing chlorine atom activates the α-carbon for nucleophilic attacks, making it a key intermediate in the synthesis of heterocycles (e.g., imidazoles) .

Cyclopropane-Containing Esters: Methyl 2-chloro-2-cyclopropylideneacetate

  • Structural Differences: Incorporates a cyclopropane ring fused to the ester backbone, contrasting with the monocyclic cyclopentyl group.
  • Synthetic Applications : Used in the synthesis of spirocyclic compounds and pharmaceuticals (e.g., tadalafil analogs), emphasizing the role of ring strain in cyclopropane derivatives to drive unique reactivity .

Data Table: Key Properties of Ethyl 2-(cyclopentylthio)acetate and Analogues

Compound Name Substituent/Group Molecular Formula CAS Number Key Properties/Applications Reference
This compound Cyclopentylthio C₉H₁₆O₂S Not provided Building block for bioactive molecules N/A
Ethyl 2-((4-chlorobenzoyl)thio)acetate 4-Chlorobenzoylthio C₁₁H₁₁ClO₃S Not provided Snake venom enzyme inhibition
Ethyl 2-[(ethoxycarbonyl)thio]acetate Ethoxycarbonylthio C₇H₁₀O₄S 82813-85-2 Sulfur-containing intermediate
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-Chlorophenoxy C₁₂H₁₃ClO₄ 10263-19-1 Solubility-tuning in drug design
Ethyl 2-chloroacetoacetate α-Chloro C₆H₉ClO₃ 609-15-4 Heterocycle synthesis precursor

Research Findings and Implications

  • Thioester vs. Oxygen Analogs : Thioesters generally exhibit higher lipophilicity and metabolic resistance compared to oxygen analogs, making them preferable in prodrug design .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance reactivity and target binding but may increase toxicity risks .
  • Ring Size and Strain : Cyclopentyl groups offer conformational flexibility, whereas cyclopropane derivatives leverage ring strain for unique synthetic applications .

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